![molecular formula C29H35Cl2N3Ru B13822458 [1,3-Bis(2,4,6-trimethylphenyl)imidazolidin-2-ylidene]-dichloro-(3-pyridin-2-ylpropylidene)ruthenium](/img/structure/B13822458.png)
[1,3-Bis(2,4,6-trimethylphenyl)imidazolidin-2-ylidene]-dichloro-(3-pyridin-2-ylpropylidene)ruthenium
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,3-Bis(2,4,6-trimethylphenyl)-2-imidazol-2-ylidene, also known as IMes, is a nucleophilic N-heterocyclic carbene (NHC) ligand. This compound is widely used in organometallic chemistry due to its strong electron-donating properties and stability. It is particularly valuable in catalysis and coordination chemistry .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
1,3-Bis(2,4,6-trimethylphenyl)-2-imidazol-2-ylidene can be synthesized through the reaction of 1,3-bis(2,4,6-trimethylphenyl)imidazolium chloride with a base such as potassium tert-butoxide. The reaction typically occurs in an inert atmosphere to prevent the highly reactive carbene from reacting with moisture or oxygen .
Industrial Production Methods
In industrial settings, the synthesis of 1,3-bis(2,4,6-trimethylphenyl)-2-imidazol-2-ylidene often involves the use of large-scale reactors and stringent control of reaction conditions to ensure high yield and purity. The process may include steps such as crystallization and purification to isolate the desired product .
Análisis De Reacciones Químicas
Types of Reactions
1,3-Bis(2,4,6-trimethylphenyl)-2-imidazol-2-ylidene undergoes various types of reactions, including:
Coordination Reactions: Forms complexes with transition metals.
Substitution Reactions: Acts as a ligand in cross-coupling reactions.
Oxidation and Reduction Reactions: Participates in redox reactions as a catalyst.
Common Reagents and Conditions
Coordination Reactions: Typically involve transition metals such as rhodium, ruthenium, and palladium.
Substitution Reactions: Often use aryl chlorides or aryl triflates and arylboronic acids.
Oxidation and Reduction Reactions: Utilize reagents like hydrogen gas or boronate esters.
Major Products Formed
Coordination Reactions: Metal-carbene complexes.
Substitution Reactions: Coupled organic products.
Oxidation and Reduction Reactions: Reduced or oxidized organic compounds.
Aplicaciones Científicas De Investigación
1,3-Bis(2,4,6-trimethylphenyl)-2-imidazol-2-ylidene has a wide range of applications in scientific research:
Chemistry: Used as a ligand in catalysis, particularly in hydrogenation and cross-coupling reactions.
Biology: Investigated for its potential in enzyme mimetics and bioinorganic chemistry.
Medicine: Explored for its role in drug development and as a potential therapeutic agent.
Industry: Utilized in the synthesis of fine chemicals and polymers
Mecanismo De Acción
The mechanism by which 1,3-bis(2,4,6-trimethylphenyl)-2-imidazol-2-ylidene exerts its effects involves its strong electron-donating properties. As a nucleophilic carbene, it forms stable complexes with transition metals, facilitating various catalytic processes. The molecular targets include metal centers in coordination complexes, and the pathways involved often relate to electron transfer and bond formation .
Comparación Con Compuestos Similares
Similar Compounds
1,3-Bis(2,6-diisopropylphenyl)imidazol-2-ylidene: Another NHC ligand with bulkier substituents.
1,3-Bis(mesityl)imidazolium chloride: A similar compound with different substituents on the imidazole ring
Uniqueness
1,3-Bis(2,4,6-trimethylphenyl)-2-imidazol-2-ylidene is unique due to its balance of steric and electronic properties, making it highly effective in catalysis. Its trimethylphenyl groups provide both stability and reactivity, distinguishing it from other NHC ligands .
Propiedades
Fórmula molecular |
C29H35Cl2N3Ru |
|---|---|
Peso molecular |
597.6 g/mol |
Nombre IUPAC |
[1,3-bis(2,4,6-trimethylphenyl)imidazolidin-2-ylidene]-dichloro-(3-pyridin-2-ylpropylidene)ruthenium |
InChI |
InChI=1S/C21H26N2.C8H9N.2ClH.Ru/c1-14-9-16(3)20(17(4)10-14)22-7-8-23(13-22)21-18(5)11-15(2)12-19(21)6;1-2-5-8-6-3-4-7-9-8;;;/h9-12H,7-8H2,1-6H3;1,3-4,6-7H,2,5H2;2*1H;/q;;;;+2/p-2 |
Clave InChI |
TUHBQGUMJPQNAC-UHFFFAOYSA-L |
SMILES canónico |
CC1=CC(=C(C(=C1)C)N2CCN(C2=[Ru](=CCCC3=CC=CC=N3)(Cl)Cl)C4=C(C=C(C=C4C)C)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N'-[(E)-(5-chloro-2-hydroxyphenyl)methylidene]-2-({5-[3-(4-methoxyphenyl)propyl]-1,3,4-oxadiazol-2-yl}sulfanyl)acetohydrazide](/img/structure/B13822379.png)
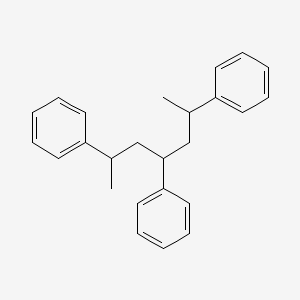
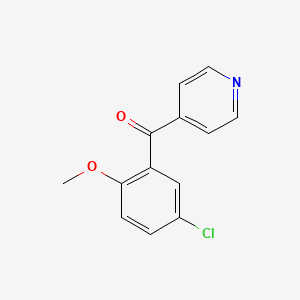
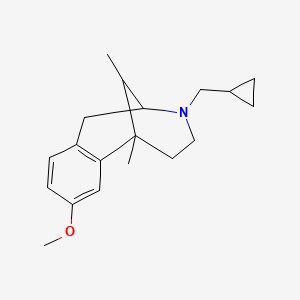
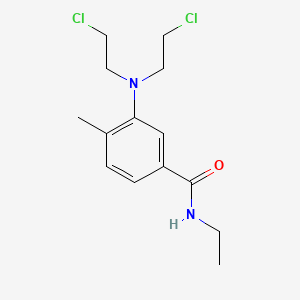
![[(2R,3R,4S,5R,6R)-6-[2-chloro-1-[[(2S,4R)-1-methyl-4-propylpyrrolidine-2-carbonyl]amino]propyl]-4,5-dihydroxy-2-methylsulfanyloxan-3-yl] hexadecanoate](/img/structure/B13822399.png)
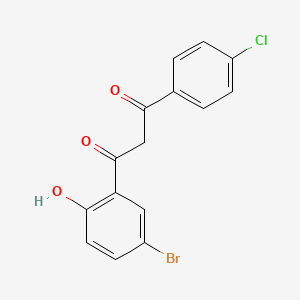
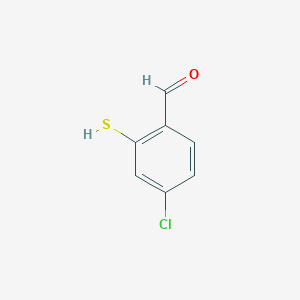
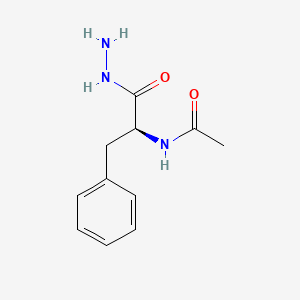
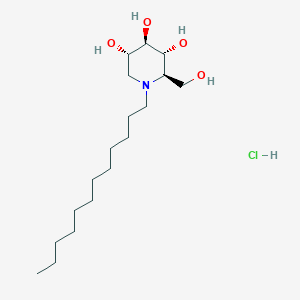
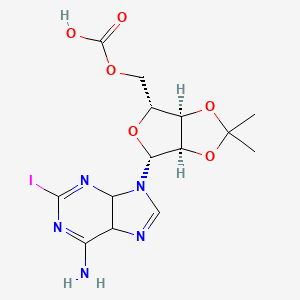
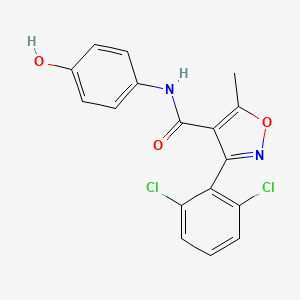
![4-tert-butyl-N-{5-[(4-chlorophenoxy)methyl]-1,3,4-thiadiazol-2-yl}benzamide](/img/structure/B13822453.png)
![Spiro[bicyclo[2.2.1]heptane-2,3-oxetane], 3-methyl-(9CI)](/img/structure/B13822459.png)
